

Manganese(II) sulfite chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Manganese(II) sulfite	
Cat. No.:	B576685	Get Quote

An In-depth Technical Guide on the Core Chemical Properties and Structure of **Manganese(II) Sulfite**

Introduction

Manganese(II) sulfite (MnSO₃) is an inorganic compound of interest in various fields of chemical research and environmental applications. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development who may encounter manganese compounds in their work. The information is presented to facilitate a deep understanding of its behavior and characteristics.

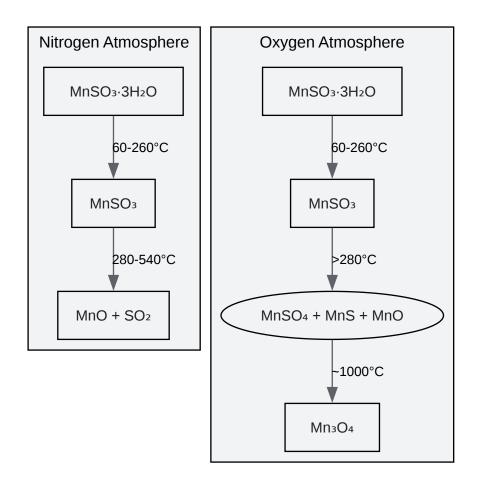
Chemical Properties

Manganese(II) sulfite is a white to pale pink solid that is sparingly soluble in water.[1] Its fundamental properties are summarized in the table below. The manganese ion in this compound typically exists in the +II oxidation state.[1] One of the key chemical behaviors of MnSO₃ is its involvement in redox reactions, where the Mn²⁺ ion can change its oxidation state, making it relevant in catalysis.[1] In environmental contexts, manganese(II) ions can catalyze the oxidation of sulfite in the presence of oxygen to form manganese dioxide (MnO₂), a process with implications for water treatment and pollutant degradation.[1]

Table 1: General Chemical Properties of Manganese(II)

Sulfite

Property	Value	Reference(s)
Chemical Formula	MnSO₃	[1][2][3]
Molecular Weight	135.00 g/mol	[4]
CAS Number	13568-71-3	[1][2]
Appearance	White to pale pink solid	[1]
Solubility in Water	Sparingly soluble.[1] The solubility of its hydrates has been investigated: - MnSO ₃ ·2.5H ₂ O: 6.93 x 10 ⁻³ mass % (293 K) to 1.23 x 10 ⁻² mass % (343 K) - MnSO ₃ ·H ₂ O: 1.48 x 10 ⁻² mass % (363 K) - Anhydrous (approximate): 5 x 10 ⁻⁴ mol kg ⁻¹ (room temperature)	[5]
IUPAC Name	manganese(2+);sulfite	[1][4]


Thermal Decomposition

The thermal decomposition of **manganese(II)** sulfite, particularly its hydrated form (MnSO₃·3H₂O), is highly dependent on the atmospheric conditions.

- In a Nitrogen Atmosphere: The trihydrate first undergoes dehydration in stages between 60°C and 260°C to form the anhydrous salt.[6] Upon further heating (280-540°C), the anhydrous MnSO₃ decomposes into manganese(II) oxide (MnO) and sulfur dioxide (SO₂).[6]
- In an Oxygen Atmosphere: The decomposition pathway is more complex. While initial dehydration occurs similarly, the anhydrous sulfite is subsequently oxidized to manganese(II) sulfate (MnSO₄).[6] However, this oxidation is often incomplete, and side reactions, including disproportionation to manganese(II) sulfide (MnS) and MnSO₄, and decomposition to MnO,

occur simultaneously.[6] The final product upon heating to higher temperatures (around 950-1000°C) is trimanganese tetroxide (Mn₃O₄).[6]

Click to download full resolution via product page

Thermal decomposition pathways of MnSO₃·3H₂O.

Crystal Structure

Manganese(II) sulfite exists in different crystalline forms, including α -MnSO₃ and β -MnSO₃. The structure of β -MnSO₃ has been determined by X-ray diffraction. It belongs to the monoclinic crystal system with the space group P2₁/a.[7][8] The structure consists of two distinct sulfite ions and two manganese environments. The Mn-O distances range from 2.147 Å to 2.381 Å.[7][8]

Table 2: Crystallographic Data for β -Manganese(II) Sulfite

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[7][8]
Space Group	P21/a	[7][8]
Unit Cell	a = 8.227(12) Å	[7][8]
b = 12.199(2) Å	[7][8]	
c = 5.4193(5) Å	[7][8]	_
β = 79.741(7)°	[7][8]	_
Z (Formula Units)	8	[7][8]
Calculated Density	3.55 Mg m ⁻³	[7][8]

Experimental Protocols Synthesis of Manganese(II) Sulfite

A common method for synthesizing manganese(II) sulfite is through a precipitation reaction.[1]


- Objective: To synthesize manganese(II) sulfite trihydrate.
- Materials:
 - A concentrated solution of a manganese(II) salt (e.g., manganese(II) chloride or manganese(II) sulfate).
 - 45% w/v sodium hydrogen sulfite (NaHSO₃) solution.
 - Deionized water, alcohol, acetone.
- Procedure:
 - Mix the concentrated manganese(II) chloride solution with the sodium hydrogen sulfite solution.
 - A precipitate of manganese(II) sulfite will form.

- Filter the resulting precipitate.
- Wash the precipitate sequentially with deionized water, followed by alcohol, and then acetone to remove impurities and water.
- Dry the final product in a vacuum desiccator.

Characterization Workflow

A typical experimental workflow for the synthesis and characterization of **manganese(II)** sulfite is outlined below. This process ensures the correct product has been formed and allows for the study of its properties.

Click to download full resolution via product page

Experimental workflow for MnSO₃ synthesis and characterization.

Thermal Analysis

The thermal decomposition of **manganese(II)** sulfite trihydrate can be investigated using thermogravimetry (TG) and differential thermal analysis (DTA).

- Objective: To determine the decomposition pathway and thermal stability.
- Apparatus: A thermobalance capable of operating under controlled atmospheres (e.g., nitrogen, oxygen) and a DTA apparatus.
- Procedure:
 - Place a precisely weighed sample of MnSO₃·3H₂O into the sample holder of the thermobalance.
 - Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of the desired gas (nitrogen or oxygen).
 - Record the mass loss as a function of temperature (TG curve).
 - Simultaneously, run a parallel experiment using the DTA apparatus to record endothermic and exothermic events.
 - Analyze the intermediate and final products at various temperatures using X-ray powder diffraction to confirm their identity.
 - The evolved sulfur dioxide can be quantified by passing the exit gas through a bubbler and titrating with a standard iodine solution.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Manganese(II) Sulfite Research Compound [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. manganese(II) sulfite Wikidata [wikidata.org]
- 4. Manganese(II) sulfite | MnO3S | CID 21977412 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. akjournals.com [akjournals.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Manganese(II) sulfite chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576685#manganese-ii-sulfite-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com